REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[C:14]2[S:13][CH:12]=[CH:11][C:10]=2[C:9]([OH:15])=[CH:8][CH:7]=1)C(O)=O.C(O)C.S(=O)(=O)(O)O.C(OC(C)C)(=O)C>O>[OH:15][C:9]1[C:10]2[CH:11]=[CH:12][S:13][C:14]=2[C:6]([CH:2]=[O:1])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C1=CC=C(C=2C=CSC21)O
|
Name
|
Fe2(SO4)3
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 5 h at 55-60° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100-mL 3-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
ADDITION
|
Details
|
organic phase was diluted by 10 ml of water (pH was 3)
|
Type
|
ADDITION
|
Details
|
used NaOH (2N) solution were added dropwise at 20 degree C
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed and to the aqueous phase
|
Type
|
ADDITION
|
Details
|
were added H2SO4 (2N) solution until a pH was 4-4.5
|
Type
|
CUSTOM
|
Details
|
The product precipitated during the addition
|
Type
|
STIRRING
|
Details
|
The suspension was stirred overnight at 25° C.
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
for 1.2 h in an ice bath
|
Duration
|
1.2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
This resulted in 200 mg (53%) of 4-hydroxy-1-benzothiophene-7-carbaldehyde as a gray solid
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C2=C1C=CS2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |